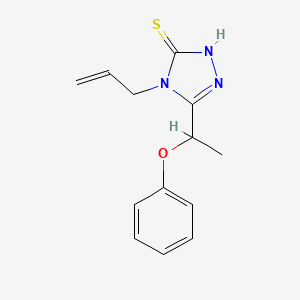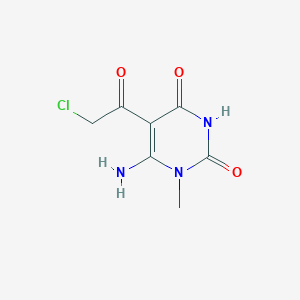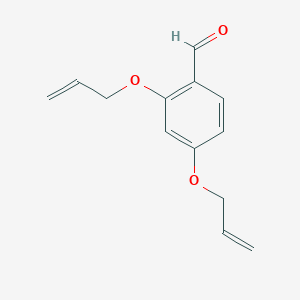
4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol is a derivative of 1,2,4-triazole, a class of heterocyclic compounds known for their diverse biological activities, including antimicrobial, anticonvulsant, and antidepressant properties. These derivatives are synthesized through various methods, often involving cyclization reactions and modifications of precursor molecules to introduce different substituents that can alter the compound's physical, chemical, and biological properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of hydrazine with other precursors. For instance, the synthesis of a related compound, 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione, was achieved by reacting 3-isothiocyanatoprop-1-ene with isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . Similarly, the synthesis of 4-phenyl-5-(1H-pyrrol-2-yl)-4H-1,2,4-triazole-3-thiols involved a Friedel-Crafts reaction, hydrazinolysis, and subsequent intramolecular alkaline heterocyclization .
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using spectroscopic methods such as IR, NMR, and X-ray diffraction. For example, the molecular geometry, vibrational frequencies, and chemical shift values of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione were determined using Hartree-Fock (HF) and density functional theory (DFT) methods, which showed good agreement with experimental data . The crystal structure of this compound was also elucidated, revealing its crystallization in the monoclinic space group .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives can be influenced by the substituents attached to the triazole ring. For instance, the presence of an allyl group can facilitate reactions through the allylic position, while the introduction of a phenoxyethyl group may allow for further functionalization through ether linkages. The chemical reactivity is often explored through computational methods such as molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) analysis .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are crucial for their potential applications. These properties are typically investigated using various analytical techniques, including chromatography and spectroscopy. For example, the melting points of synthesized compounds are determined using devices like OptiMelt, and their structures are confirmed by NMR spectroscopy and gas chromatography-mass spectrometry . Additionally, the biological activities of these compounds are often predicted using computer programs like PASS, which can guide further research and development .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- 4-Allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol and similar compounds have been synthesized and characterized using various methods like IR spectroscopy, NMR spectroscopy, and elemental analyses. These compounds have been explored for their potential in diverse fields due to their unique chemical structures (Mobinikhaledi et al., 2010), (Ashry et al., 2006).
Corrosion Inhibition
- Research has shown the efficacy of similar triazole derivatives in inhibiting corrosion of mild steel in acidic environments. Electrochemical impedance spectroscopy (EIS) and scanning electron microscopy (SEM) studies suggest that these compounds form protective films on metal surfaces, thereby preventing corrosion (Orhan et al., 2012).
Antitumor and Anticancer Applications
- Derivatives of 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol have been investigated for their antitumor activities. Specifically, Nand S-substituted derivatives have shown promising results in combating cancer, leading to an ongoing exploration of their potential in cancer therapy (Kaldrikyan et al., 2013), (Hakobyan et al., 2017).
DNA Methylation Inhibition
- Some triazole derivatives, including those similar to 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and studied for their effect on DNA methylation, a crucial process in cancer development. These compounds may offer new avenues for cancer treatment through their influence on DNA methylation processes (Hovsepyan et al., 2018).
Antibacterial and Antifungal Properties
- Research has demonstrated the antibacterial and antifungal properties of triazole derivatives, making them potential candidates for developing new antimicrobial agents. These compounds have been tested against a variety of bacterial and fungal strains, showing effectiveness in inhibiting microbial growth (Colanceska-Ragenovic et al., 2001).
Corrosion Inhibition Efficiency
- Schiff bases of pyridyl substituted triazoles, similar to 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol, have been synthesized and found to be highly effective as corrosion inhibitors for mild steel in hydrochloric acid solution. These compounds are particularly notable for their high inhibition efficiency (Ansari et al., 2014).
Safety And Hazards
Propiedades
IUPAC Name |
3-(1-phenoxyethyl)-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-3-9-16-12(14-15-13(16)18)10(2)17-11-7-5-4-6-8-11/h3-8,10H,1,9H2,2H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHROLIMVKIAXAR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NNC(=S)N1CC=C)OC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80409274 |
Source


|
| Record name | 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |
CAS RN |
669705-40-2 |
Source


|
| Record name | 4-allyl-5-(1-phenoxyethyl)-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80409274 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]methanol](/img/structure/B1276213.png)



![N-[3-(aminocarbonothioyl)phenyl]cyclopropanecarboxamide](/img/structure/B1276229.png)



![4-Chloropyrrolo[1,2-a]quinoxaline](/img/structure/B1276247.png)
![5-[4-(dimethylamino)phenyl]-4-methyl-4H-1,2,4-triazole-3-thiol](/img/structure/B1276249.png)
